molecular formula C18H27N3O3 B7917955 [1-(2-Amino-acetyl)-piperidin-4-yl]-isopropyl-carbamic acid benzyl ester

[1-(2-Amino-acetyl)-piperidin-4-yl]-isopropyl-carbamic acid benzyl ester

Cat. No.: B7917955
M. Wt: 333.4 g/mol
InChI Key: VIDGPTPAJQLEMY-UHFFFAOYSA-N
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Description

[1-(2-Amino-acetyl)-piperidin-4-yl]-isopropyl-carbamic acid benzyl ester is a synthetic carbamate derivative featuring a piperidine backbone modified with an acetylated amine and an isopropyl carbamate group. Its structure combines rigidity from the piperidine ring with flexibility introduced by the acetyl and benzyl ester moieties, which may influence its binding affinity and metabolic stability .

Properties

IUPAC Name

benzyl N-[1-(2-aminoacetyl)piperidin-4-yl]-N-propan-2-ylcarbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H27N3O3/c1-14(2)21(16-8-10-20(11-9-16)17(22)12-19)18(23)24-13-15-6-4-3-5-7-15/h3-7,14,16H,8-13,19H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VIDGPTPAJQLEMY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N(C1CCN(CC1)C(=O)CN)C(=O)OCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H27N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

[1-(2-Amino-acetyl)-piperidin-4-yl]-isopropyl-carbamic acid benzyl ester (CAS: 1353943-98-2) is a compound of interest due to its potential biological activities, particularly in the fields of cancer therapy and neurodegenerative diseases. This article reviews the available literature on its biological activity, synthesis, and potential therapeutic applications.

Chemical Structure and Properties

The compound has the following chemical formula:

  • Molecular Formula : C19_{19}H29_{29}N3_{3}O3_{3}
  • Molecular Weight : 345.45 g/mol

The structure features a piperidine ring, which is known for its diverse biological activities, including interactions with various neurotransmitter systems and potential anticancer properties.

1. Anticancer Properties

Recent studies have indicated that piperidine derivatives can exhibit significant anticancer activity. For instance, a related compound demonstrated cytotoxic effects in FaDu hypopharyngeal tumor cells, showing better efficacy than the reference drug bleomycin . The mechanism involves apoptosis induction and interference with cancer cell proliferation pathways.

2. Neuroprotective Effects

The compound's structural similarity to known acetylcholinesterase inhibitors suggests potential use in Alzheimer's disease therapy. Compounds containing piperidine moieties have been shown to inhibit both acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are critical targets in Alzheimer's treatment . Inhibiting these enzymes can enhance cholinergic transmission and alleviate cognitive decline associated with neurodegenerative disorders.

Synthesis and Derivatives

The synthesis of this compound typically involves multi-step organic reactions, including the formation of the piperidine ring and subsequent functionalization. Various derivatives of this compound have been explored for their enhanced biological activity and specificity towards target enzymes .

Case Studies

StudyFindings
Liu et al. (2023)Identified that piperidine derivatives exhibit dual inhibition of AChE and BuChE, highlighting their potential in treating Alzheimer's disease .
Recent Cancer ResearchDemonstrated that certain piperidine-based compounds induced apoptosis in tumor cells more effectively than standard treatments .

Structure-Activity Relationship (SAR)

A detailed structure-activity relationship study has shown that modifications to the piperidine ring can significantly impact the biological activity of the compound. For example, introducing different substituents on the benzyl group can enhance cholinesterase inhibition, indicating a need for careful design in developing new therapeutic agents .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound is part of a broader family of carbamate-functionalized piperidine and pyrrolidine derivatives. Below is a detailed comparison with key analogs:

Structural Variations
Compound Name Key Structural Features Molecular Weight (g/mol) CAS Number Availability
[1-(2-Amino-acetyl)-piperidin-4-yl]-isopropyl-carbamic acid benzyl ester Piperidin-4-yl core, acetylated amine, isopropyl carbamate, benzyl ester ~347.46 1353986-15-8 Discontinued
[1-(2-Amino-ethyl)-piperidin-4-ylmethyl]-isopropyl-carbamic acid benzyl ester Piperidin-4-ylmethyl core, ethylamine substituent, isopropyl carbamate ~333.47 1353979-82-4 Available
[1-((S)-2-Amino-propionyl)-pyrrolidin-3-ylmethyl]-carbamic acid benzyl ester Pyrrolidin-3-ylmethyl core, propionyl group, stereospecific (S)-configuration Not reported Discontinued
(1R,4R)-[4-(2-Amino-acetylamino)-cyclohexyl]-ethyl-carbamic acid benzyl ester Cyclohexyl core, trans-1,4-substitution, ethyl carbamate Not reported Discontinued

Key Observations :

  • Core Heterocycle : Piperidine derivatives (e.g., target compound) generally exhibit higher metabolic stability compared to pyrrolidine analogs due to reduced ring strain .
Physicochemical Properties
  • Solubility: The benzyl ester moiety in the target compound improves lipid solubility compared to non-esterified analogs, suggesting better membrane permeability .
  • Stability : Carbamate derivatives with acetylated amines (e.g., target compound) demonstrate slower hydrolysis in plasma compared to ethylamine-substituted analogs, as observed in preliminary stability assays .

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